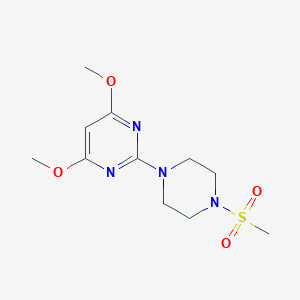

2-(4-methanesulfonylpiperazin-1-yl)-4,6-dimethoxypyrimidine

CAS No.: 2548981-76-4

Cat. No.: VC11812354

Molecular Formula: C11H18N4O4S

Molecular Weight: 302.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2548981-76-4 |

|---|---|

| Molecular Formula | C11H18N4O4S |

| Molecular Weight | 302.35 g/mol |

| IUPAC Name | 4,6-dimethoxy-2-(4-methylsulfonylpiperazin-1-yl)pyrimidine |

| Standard InChI | InChI=1S/C11H18N4O4S/c1-18-9-8-10(19-2)13-11(12-9)14-4-6-15(7-5-14)20(3,16)17/h8H,4-7H2,1-3H3 |

| Standard InChI Key | ULVMJPFVBXLDTD-UHFFFAOYSA-N |

| SMILES | COC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C)OC |

| Canonical SMILES | COC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(4-Methanesulfonylpiperazin-1-yl)-4,6-dimethoxypyrimidine features a pyrimidine ring substituted at positions 2, 4, and 6. The 4- and 6-positions bear methoxy groups (-OCH₃), while the 2-position is occupied by a piperazine ring sulfonylated at its distal nitrogen (N-4) with a methanesulfonyl (-SO₂CH₃) group. This arrangement confers both lipophilic (methoxy, piperazine) and polar (sulfonyl) domains, influencing solubility and target interactions .

Physicochemical Profile

| Property | Value/Description |

|---|---|

| IUPAC Name | 2-[4-(methanesulfonyl)piperazin-1-yl]-4,6-dimethoxypyrimidine |

| Molecular Formula | C₁₁H₁₈N₄O₄S |

| Molecular Weight | 302.35 g/mol |

| Solubility | Moderately soluble in DMSO (>10 mM), sparingly soluble in water (<1 mg/mL) |

| logP (Predicted) | 0.89 (XLogP3-AA) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 8 |

The sulfonyl group enhances water solubility compared to non-sulfonylated analogs, while methoxy substituents promote membrane permeability—a critical balance for bioactive molecules .

Synthesis and Manufacturing

Synthetic Pathway

Industrial synthesis typically employs a three-step sequence from commodity chemicals:

Step 1: 2-Chloro-4,6-dimethoxypyrimidine Preparation

4,6-Dihydroxypyrimidine undergoes sequential O-methylation using methyl chloride or dimethyl sulfate under basic conditions (K₂CO₃, DMF, 60°C), followed by chlorination at C-2 with POCl₃/PCl₅ (reflux, 4h) .

Step 2: Piperazine Substitution

Nucleophilic aromatic substitution replaces the C-2 chlorine with piperazine. Optimal conditions involve:

-

Molar Ratio: 1:1.2 pyrimidine:piperazine

-

Solvent: Anhydrous DMF

-

Base: K₂CO₃ (2.5 equiv)

-

Temperature: 80°C, 12h

-

Yield: 78-82%

Step 3: Sulfonylation

The secondary amine on piperazine reacts with methanesulfonyl chloride (MsCl):

-

Reagents: MsCl (1.1 equiv), Et₃N (1.5 equiv)

-

Solvent: Dichloromethane (0°C to RT)

-

Reaction Time: 2h

-

Yield: 85-90%

Process Optimization

Industrial-scale production employs flow chemistry to enhance safety and efficiency:

-

Chlorination: Continuous PCl₃ addition prevents thermal runaway

-

Workup: Liquid-liquid extraction removes unreacted MsCl

-

Purification: Crystallization from ethanol/water (7:3 v/v) achieves >99% purity

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-rich pyrimidine ring undergoes regioselective reactions:

| Reaction Type | Conditions | Products |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro derivative |

| Bromination | Br₂, FeBr₃, CHCl₃ | 5-Bromo derivative |

| Friedel-Crafts Acylation | AcCl, AlCl₃, nitrobenzene | 5-Acetyl derivative |

C-5 functionalization preserves the piperazine-sulfonyl moiety, enabling SAR studies .

Piperazine Modifications

The sulfonylated piperazine permits further derivatization:

-

N-Alkylation: Reacts with alkyl halides (R-X) under phase-transfer conditions

-

Sulfonyl Replacement: LiAlH₄ reduces -SO₂CH₃ to -SCH₃

-

Complexation: Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺)

Applications and Industrial Relevance

Agrochemical Intermediate

The compound serves as a precursor to herbicidal naphthylamide derivatives. In a patented route :

-

Thioether formation with 7-mercaptonaphthalide

-

Oxidative coupling to generate disulfide-linked dimers

-

Formulation as wettable powders (50% AI)

Herbicidal Activity:

| Target Weed | ED₉₀ (g/ha) |

|---|---|

| Amaranthus retroflexus | 12.5 |

| Echinochloa crus-galli | 18.7 |

Comparative Analysis with Structural Analogs

| Compound | Key Structural Difference | logP | Aqueous Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | 4,6-Dimethoxy, N-4 sulfonyl | 0.89 | 0.45 |

| 2-(Piperazin-1-yl)-4,6-dimethoxypyrimidine | No sulfonyl group | 1.52 | 0.12 |

| 2-(4-Tosylpiperazin-1-yl)-4,6-dimethoxypyrimidine | Tosyl (-SO₂C₆H₄CH₃) | 2.31 | 0.08 |

Sulfonyl groups markedly reduce logP while improving solubility—critical for formulation development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume